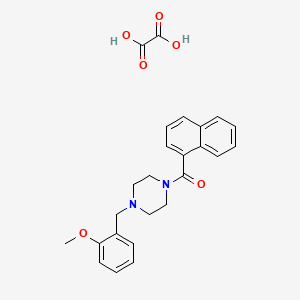![molecular formula C22H33N3O B4015474 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulatory enzyme involved in various cellular processes such as glycogen synthesis, cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor exerts its pharmacological effects by inhibiting the activity of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ, a serine/threonine protein kinase that regulates various cellular processes. 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ is involved in the phosphorylation of various substrates such as glycogen synthase, tau protein, and beta-catenin. Inhibition of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ activity leads to the dephosphorylation of these substrates, resulting in various downstream effects such as increased glycogen synthesis, reduced tau protein phosphorylation, and increased beta-catenin levels.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been shown to have various biochemical and physiological effects in different cell types and tissues. These effects include increased glycogen synthesis, reduced tau protein phosphorylation, increased beta-catenin levels, reduced inflammation, improved insulin sensitivity, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has several advantages for use in lab experiments. It is a potent and selective inhibitor of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ, which allows for specific modulation of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ activity without affecting other cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor in lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. It also has a short half-life, which can require frequent dosing in long-term experiments.
Direcciones Futuras
There are several future directions for research on 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor. One potential direction is the development of more potent and selective inhibitors of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ. Another direction is the investigation of the role of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ in other diseases such as Parkinson's disease and Huntington's disease. Additionally, the use of 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Aplicaciones Científicas De Investigación
7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes, 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been shown to improve insulin sensitivity and glucose metabolism. In bipolar disorder, 7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor has been shown to stabilize mood and prevent manic episodes.
Propiedades
IUPAC Name |
7-[(3-methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-5-3-6-19(15-18)16-24-11-4-9-22(21(24)26)10-14-25(17-22)20-7-12-23(2)13-8-20/h3,5-6,15,20H,4,7-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFSDHHFWOJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4015396.png)
![1-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4015410.png)

![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)

![N-{4-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4015434.png)
![N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4015437.png)
![1-(4-fluorobenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4015441.png)
![ethyl 5'-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4015446.png)
![2-[(diphenylacetyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4015448.png)

![5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4015467.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4015492.png)
